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Compound Name: (2S)-2-aminopentanamide

Cat. No.: B8764503

Get Quote

The Biochemical Rationale & Target Overview
In the landscape of metabolic and neuro-oncology research, the competition for the semi-essential amino acid L-arginine dictates critical cellular outco

produces the vital signaling molecule Nitric Oxide (NO), and Arginase, which hydrolyzes L-arginine into urea and L-ornithine[1].

Overactive arginase depletes the intracellular L-arginine pool, effectively starving NOS and leading to NO deficiency—a hallmark of endothelial dysfu

L-norvaline is a well-characterized, potent inhibitor of arginase that successfully restores NO biosynthesis[2]. However, in specialized biochemical res

negative charge of the carboxylate group at physiological pH. This structural modification alters the compound's hydrogen-bonding network within the

cell-free enzymatic profiling and intact cellular assays[4][5].
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Fig 1: L-norvaline amide inhibits arginase, shifting L-arginine metabolism toward NO production.

Physicochemical Profile
To ensure assay reproducibility, it is critical to understand the physical parameters of the inhibitor. Table 1 summarizes the quantitative data necessary

Table 1: Physicochemical Properties of L-Norvaline Amide Hydrochloride
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Parameter Specification / Value

CAS Number 101925-47-7

Molecular Weight 152.62 g/mol

Chemical Formula C5H12N2O · HCl

Aqueous Solubility Highly Soluble (>50 mM)

Target Specificity Arginase (Inhibitor), Amidases (Substrate)

Experimental Workflows & Protocols
Protocol A: Cell-Free Arginase Inhibition Assay (Urea Readout)
This colorimetric assay measures the ability of L-norvaline amide to prevent the hydrolysis of L-arginine into urea.
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Fig 2: Step-by-step workflow for the in vitro arginase inhibition assay using urea detection.

Step-by-Step Methodology & Causality:

Enzyme Activation: Dilute purified arginase in Activation Buffer (50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5). Incubate at 55°C for 10 minutes.

Causality: Arginase is a metalloenzyme. Heating facilitates the optimal insertion of the Mn²⁺ cofactor into the binuclear active site, maximizing ba

Inhibitor Pre-incubation: Add L-norvaline amide (titrated from 0.1 μM to 10 mM) to the activated enzyme in a 96-well microplate. Incubate at 37°C fo

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before it is forced to compete with the

Reaction Initiation: Add Substrate Buffer (0.5 M L-arginine, pH 9.7) to all wells. Incubate at 37°C for exactly 30 minutes.

Causality: The highly alkaline pH (9.7) is required to achieve the in vitro maximum velocity (

) of arginase.

Reaction Quench: Add 400 μL of Acid Stop Solution (H₂SO₄ : H₃PO₄ : H₂O at a 1:3:7 v/v/v ratio).

Causality: The harsh acidic environment instantly denatures the enzyme, freezing the reaction exactly at 30 minutes. It simultaneously establishe

Urea Detection: Add 25 μL of 9% α-isonitrosopropiophenone (ISPF) in ethanol. Heat the plate at 100°C for 45 minutes, cool in the dark for 10 minut

Causality: ISPF reacts specifically with urea under high heat and acidic conditions to form a stable chromophore. Cooling in the dark prevents ph

Protocol B: Cell-Based Macrophage NO Restoration Assay (Griess Readout)
This protocol validates the physiological efficacy of L-norvaline amide by measuring the restoration of NO production in activated macrophages[1].

Step-by-Step Methodology & Causality:

Cell Seeding & Starvation: Seed J774A.1 murine macrophages in 96-well plates. Equilibrate overnight in low-arginine (0.05 mM) DMEM.

Causality: Standard culture media contains excess L-arginine, which artificially masks the competitive dynamics between arginase and NOS. Lim

Stimulation & Treatment: Co-treat cells with 1.0 μg/mL Lipopolysaccharide (LPS) and varying concentrations of L-norvaline amide (up to 10 mM). In
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Causality: LPS stimulates the expression of inducible NOS (iNOS). L-norvaline amide inhibits arginase without affecting NOS activity, redirecting

Supernatant Harvest & Griess Reaction: Transfer 50 μL of cell culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 

Causality: NO is highly volatile and rapidly oxidizes. The Griess reagent detects stable nitrite (NO₂⁻), serving as a reliable, stoichiometric proxy fo

Data Interpretation & Self-Validating Systems
To guarantee the trustworthiness of the data, every assay must operate as a self-validating system. Do not rely solely on the raw absorbance values; 

Table 2: Expected Assay Readouts & Control Validation Parameters

Control Type Purpose Expected Read

No-Enzyme Blank Evaluates background urea/nitrite in reagents. Absorbance < 0.0

Positive Control Establishes 100% uninhibited enzyme activity. High Signal (S/B R

Orthogonal Reference Validates assay sensitivity to known inhibitors. L-norvaline (free a

Z'-Factor Measures overall assay robustness and reproducibility. Z' > 0.5

Expert Insight on Data Causality: If NO production in Protocol B does not increase despite confirmed arginase inhibition, verify the L-arginine concent

extracellular L-arginine levels; if L-arginine exceeds 0.5 mM, the competitive advantage provided by the inhibitor is abolished[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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